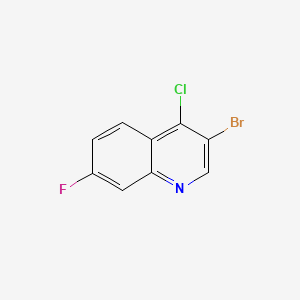

3-Bromo-4-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUBHOHQRPBQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671170 | |

| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-31-0 | |

| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanism Studies of 3 Bromo 4 Chloro 7 Fluoroquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

The reactivity of the quinoline (B57606) ring is influenced by the presence of halogen substituents. The electron-withdrawing nature of halogens generally deactivates the ring towards electrophilic aromatic substitution. core.ac.uk However, these reactions can still occur, with the position of substitution being directed by the existing substituents.

Conversely, the presence of halogens, particularly at positions that can stabilize a negative charge, facilitates nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com For halogenated quinolines, the reactivity order for the leaving group is typically F > Cl > Br > I. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The rate-determining step is usually the initial attack of the nucleophile. masterorganicchemistry.com

In the context of 3-bromo-4-chloro-7-fluoroquinoline, the chlorine at the 4-position is particularly susceptible to nucleophilic attack due to the electronic influence of the quinoline nitrogen. lu.sebeilstein-journals.org The bromine at the 3-position can also be displaced by strong nucleophiles. evitachem.com The fluorine at the 7-position is generally less reactive towards nucleophilic substitution compared to the halogens at the 2 or 4-positions. lu.se

Cross-Coupling Reactions Involving Halogen Substituents (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromine and chlorine atoms on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. It is a versatile method for forming biaryl compounds. evitachem.comsmolecule.comresearchgate.net The reactivity of the C-X bond in palladium-catalyzed cross-coupling often follows the trend C-I > C-Br > C-Cl, allowing for selective reactions on polyhalogenated substrates. researchgate.net For instance, the C-Br bond at the 3-position of this compound would be expected to react preferentially over the C-Cl bond at the 4-position under controlled conditions.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is a reliable method for the synthesis of internal alkynes. organic-chemistry.org This reaction has been successfully applied to various halogenated quinolines. acs.orgrsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. uclm.es It is known for its high functional group tolerance and has been used for the arylation of carbonyl compounds. uclm.esacs.org A visible light-induced Negishi cross-coupling has been developed, expanding its scope to include deactivated aryl halides. uclm.es

Table 1: Cross-Coupling Reactions of Halogenated Quinolines

| Reaction | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound, Organohalide | Palladium catalyst | Biaryl compounds |

| Heck | Alkene, Aryl/Vinyl halide | Palladium catalyst | Substituted alkenes |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst | Internal alkynes |

Directed Functionalization at Specific Positions of the Quinolone Ring

The regioselectivity of functionalization on the quinoline ring can be controlled through the use of directing groups. These groups, often positioned at C8, can direct metal catalysts to activate specific C-H bonds, typically at the C5 or C7 position. semanticscholar.orgresearchgate.net This strategy allows for the introduction of various functional groups at otherwise unreactive positions.

For instance, 8-aminoquinoline (B160924) derivatives have been effectively used to direct the halogenation of the C5-position. semanticscholar.orgresearchgate.net Metal-free protocols using trihaloisocyanuric acids as the halogen source have been developed for this purpose. semanticscholar.org Copper and iron catalysts have also been employed to achieve C5 and C7 halogenation. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Radical Pathways and Intermediates

Some functionalization reactions of quinolines and quinolones are proposed to proceed through radical pathways. semanticscholar.orgacs.org For example, the C5-halogenation of 8-substituted quinolines is believed to involve a radical mechanism. semanticscholar.org The involvement of radical intermediates is often supported by experiments using radical quenchers like TEMPO or BHT, which significantly lower the reaction yield. semanticscholar.org

Organometallic Intermediates in Catalytic Cycles

Cross-coupling reactions proceed via a catalytic cycle involving various organometallic intermediates. acs.org In palladium-catalyzed reactions, the cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Negishi): The organic group from the organoboron or organozinc compound is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The study of these intermediates, sometimes through isolation and characterization, provides valuable insights into the reaction mechanism and helps in catalyst design. scilit.comacs.orgprinceton.edu For instance, in cobalt-catalyzed reactions, the control over reactive organometallic intermediates can allow for switchable synthesis pathways. acs.org

Stereochemical Aspects of Quinolone Reactivity

The stereochemistry of reactions involving the quinoline core is an important consideration, particularly when chiral centers are present or being formed. For example, the asymmetric synthesis of quinoline alkaloids like lunacridine (B1216684) has been achieved with control over the stereochemistry. rsc.org The stereoselectivity of enzymatic reactions in the biosynthesis of quinoline alkaloids has also been a subject of study. psu.edursc.org While this compound itself is achiral, reactions at its prochiral faces or with chiral reagents can lead to the formation of stereoisomers. Understanding the stereochemical course of these reactions is essential for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry. acs.orgmdpi.com

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 7 Fluoroquinoline

Quantum Mechanical Studies (e.g., DFT, semi-empirical methods)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. These methods allow for a detailed exploration of the electronic structure, geometry, and spectroscopic properties of molecules like 3-Bromo-4-chloro-7-fluoroquinoline.

A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

For this compound, DFT calculations would be employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, the primary targets for nucleophiles.

Table 1: Representative Data from Electronic Structure Analysis of Substituted Quinolines (Note: The following data is illustrative and based on typical values for similar halogenated quinoline (B57606) systems, as specific data for this compound is not available in the public domain.)

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.0 to 4.0 Debye | Quantifies the overall polarity of the molecule. |

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By performing geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, the planarity of the quinoline ring system and the orientation of the halogen substituents are key structural features that can be precisely modeled.

While the quinoline core is largely rigid, computational methods can explore the conformational landscape if any flexible side chains were present. For the parent compound, the primary focus would be on the subtle distortions of the ring caused by the steric and electronic effects of the bulky bromine and chlorine atoms in adjacent positions.

Table 2: Predicted Geometrical Parameters for a Representative Halogenated Quinoline (Note: This table presents typical bond lengths and angles for a substituted quinoline ring based on computational studies of similar molecules.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Angle (in ring) | ~117° |

| C-C-C Angle (in ring) | ~120° |

One of the most powerful applications of quantum mechanical calculations is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound.

For this compound, DFT methods can predict the ¹³C and ¹H chemical shifts, as well as the ¹⁹F chemical shift, which is particularly informative due to the fluorine substituent. These predictions are invaluable for assigning peaks in experimental NMR spectra. Similarly, the calculation of vibrational frequencies allows for the assignment of absorption bands in the IR spectrum to specific molecular vibrations, such as C-H stretches, C=C and C=N ring vibrations, and C-halogen stretches.

Table 3: Illustrative Predicted Spectroscopic Data for a Halogenated Quinoline (Note: The data below is representative of the type of information obtained from computational spectroscopic predictions for similar compounds.)

| Spectrum | Predicted Parameter | Typical Range |

| ¹³C NMR | Chemical Shift (ppm) | 110 - 160 |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 9.0 |

| ¹⁹F NMR | Chemical Shift (ppm) | -100 to -130 |

| IR | C=N Stretch (cm⁻¹) | 1600 - 1650 |

| IR | C-Halogen Stretch (cm⁻¹) | 500 - 1200 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

By mapping the potential energy surface of a reaction, computational models can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational analysis can reveal the structure of the transition state and the energy required to reach it. This information is crucial for understanding the reactivity of the different positions on the quinoline ring and the influence of the halogen substituents on the reaction kinetics.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity/selectivity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the properties of chemicals based on their molecular structure. For this compound, a QSPR study would aim to correlate its structural features with its chemical reactivity and selectivity.

Hypothetical Research Findings:

A theoretical QSPR analysis would involve calculating various molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. By developing a mathematical model that links these descriptors to experimentally determined or computationally predicted reactivity, one could anticipate the compound's behavior in chemical reactions.

For instance, the electronic effects of the bromine, chlorine, and fluorine substituents on the quinoline ring would significantly influence its reactivity. A QSPR model could quantify these effects to predict sites susceptible to nucleophilic or electrophilic attack.

Interactive Data Table: Examples of Molecular Descriptors for QSPR Analysis

Below is a table of typical descriptors that would be calculated in a QSPR study of this compound. The values are hypothetical as no specific study is available.

| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Predicted Influence on Reactivity |

| Constitutional | Molecular Weight | 260.49 g/mol | Influences physical properties and reaction stoichiometry. |

| Topological | Wiener Index | 458 | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | 185.2 Ų | Affects solubility and intermolecular interactions. |

| Quantum-Chemical | HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack. |

| Quantum-Chemical | LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Quantum-Chemical | Dipole Moment | 2.5 D | Influences solubility in polar solvents and intermolecular forces. |

Intermolecular Interactions and Crystal Packing Analysis (Computational)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, such as its melting point, solubility, and polymorphism. Computational methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are powerful tools for this purpose.

Hypothetical Research Findings:

A computational analysis of this compound's crystal structure would likely reveal a network of non-covalent interactions. Given the presence of halogen atoms (Br, Cl, F) and a nitrogen atom, the following interactions would be anticipated:

Halogen Bonding: The electropositive region (σ-hole) on the bromine and chlorine atoms could interact with the lone pairs of the nitrogen or fluorine atoms of neighboring molecules.

π-π Stacking: The aromatic quinoline rings could stack on top of each other, contributing to the stability of the crystal lattice.

Hydrogen Bonding: Although the parent quinoline has limited hydrogen bond donors, C-H···N and C-H···F interactions might be present.

These interactions would dictate how the molecules arrange themselves in a crystalline solid, influencing its macroscopic properties.

Non-Linear Optical (NLO) Properties (Computational) Analysis

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching. Computational chemistry, particularly density functional theory (DFT), is widely used to predict the NLO properties of molecules.

Hypothetical Research Findings:

A computational study on the NLO properties of this compound would involve calculating the first and second hyperpolarizabilities (β and γ, respectively). A high hyperpolarizability value is indicative of a strong NLO response.

The presence of electron-withdrawing halogen atoms and the conjugated π-system of the quinoline ring are features that can enhance NLO properties. Theoretical calculations would aim to quantify this enhancement. The results would typically be compared to a standard NLO material like urea (B33335) to gauge its potential.

Interactive Data Table: Calculated NLO Properties

This table presents hypothetical NLO data for this compound, as would be obtained from a DFT calculation.

| NLO Property | Computational Method | Hypothetical Calculated Value |

| Dipole Moment (μ) | B3LYP/6-311++G(d,p) | 2.5 D |

| Average Polarizability (α) | B3LYP/6-311++G(d,p) | 18.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | B3LYP/6-311++G(d,p) | 7.2 x 10⁻³⁰ esu |

3 Bromo 4 Chloro 7 Fluoroquinoline As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The unique arrangement of halogen substituents on the 3-bromo-4-chloro-7-fluoroquinoline core makes it an exceptional starting material for the synthesis of complex, fused heterocyclic systems. The differential reactivity of the halogens allows for selective, stepwise functionalization.

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing a variety of substituents. researchgate.net For instance, reactions with amines, alcohols, or thiols can readily displace the chloro group to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This reactivity is crucial for annulating other heterocyclic rings onto the quinoline (B57606) framework.

Simultaneously, the bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.nettandfonline.comarkat-usa.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups.

This dual reactivity has been exploited in the synthesis of various fused heterocycles. For example, similar haloquinolines are used to construct pyrazolo[3,4-b]quinolines, a class of compounds with significant biological and photophysical properties. rsc.orguj.edu.plmdpi.com The general strategy often involves an initial nucleophilic substitution at the C4 position, followed by a cross-coupling reaction and subsequent intramolecular cyclization to yield the final fused system. The fluorine atom at the 7-position, while generally less reactive, significantly modulates the electronic properties of the quinoline ring, influencing the reactivity of the other positions and the biological activity of the final products. rsc.org

| Precursor Type | Reaction Sequence | Fused Heterocycle | Reference(s) |

| 3-Bromo-4-chloroquinoline | 1. Nucleophilic substitution (e.g., with hydrazine) 2. Intramolecular cyclization | Pyrazolo[3,4-b]quinoline | rsc.org, uj.edu.pl |

| 3-Bromoquinoline | 1. Suzuki-Miyaura coupling 2. Intramolecular C-H activation/C-N formation | 11H-Indolo[3,2-c]quinoline | thieme-connect.com, tandfonline.com |

| 2-Chloroquinoline-3-carbaldehyde | 1. Condensation with hydrazine (B178648) 2. Cyclization | Pyrazolo[3,4-b]quinoline | rsc.org |

| 5-Chloro-7-iodo-8-isopropoxyquinoline | 1. SRN1 reaction with ketone enolates 2. Acidic workup | Furo[3,2-h]quinoline | researchgate.net |

Role in Diversifying Chemical Libraries for Research Purposes

The generation of chemical libraries with high structural diversity is fundamental to modern drug discovery and chemical biology. This compound is an ideal starting scaffold for creating such libraries due to its multiple, orthogonally reactive sites. Chemists can exploit the distinct reactivities of the C3-bromo and C4-chloro positions to generate a vast array of analogues from a single precursor.

For example, a library can be initiated by performing a Suzuki coupling at the C3 position with a diverse set of boronic acids. Each of these products, now bearing a new substituent at C3, can then undergo a second diversification step at the C4 position through nucleophilic substitution with a library of amines, alcohols, or thiols. This two-dimensional diversification approach allows for the rapid, combinatorial synthesis of thousands of unique compounds.

The fluorine atom at C7 further enhances the value of this scaffold by imparting drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functional Group/Substructure |

| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2) | 4-Aminoquinolines |

| Alcohols (R-OH) | 4-Alkoxy/Aryloxyquinolines | ||

| Thiols (R-SH) | 4-Thioquinolines | ||

| C3-Br | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl/Heteroarylquinolines |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynylquinolines | |

| Buchwald-Hartwig Amination | Amines (R-NH2) | 3-Aminoquinolines | |

| Ullmann Coupling | Alcohols (R-OH) | 3-Alkoxy/Aryloxyquinolines |

Applications in Scaffold-Based Chemical Design

In medicinal chemistry, the concept of "scaffold hopping" involves replacing a central core structure of a known active compound with a different, isofunctional scaffold to discover new drugs with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nsf.govacs.org The this compound structure represents a valuable scaffold for such design strategies. semanticscholar.orgnih.gov

The quinoline core itself is a "privileged scaffold," appearing in numerous approved drugs with a wide range of biological activities, including antibacterial and anticancer agents. rsc.orgnih.govnih.gov By using this compound as a starting point, chemists can design new molecules that retain the key pharmacophoric features of known quinoline-based drugs while introducing novel structural diversity through modifications at the bromo and chloro positions.

For example, a known drug containing a substituted quinoline ring can be re-engineered by starting with the this compound scaffold and using its reactive handles to append side chains that mimic the original drug's structure or explore new chemical space. This approach accelerates the drug discovery process by building upon established structure-activity relationships. semanticscholar.orgresearchgate.net The presence of the 7-fluoro group is particularly relevant, as the fluoroquinolone scaffold is a cornerstone of antibacterial therapy. nih.govnih.gov

| Feature | This compound Scaffold | Comparison to Known Scaffolds (e.g., Chloroquine) |

| Core Structure | Quinoline | Quinoline |

| Key Pharmacophore | 7-Fluoroquinoline | 7-Chloroquinoline |

| Vector for Diversification 1 | C4-Chloro (for SNAr) | C4-Chloro (for SNAr) |

| Vector for Diversification 2 | C3-Bromo (for Cross-Coupling) | C3-Hydrogen (less reactive) |

| Potential Advantage | Offers an additional, orthogonal site for chemical modification, allowing for more extensive structure-activity relationship (SAR) studies and the generation of novel analogues. | Well-established, but with fewer points for simple diversification. |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The functional handles on this compound make it an attractive substrate for integration into MCRs.

A notable example of a relevant MCR is the imidoylative Sonogashira coupling followed by a cyclization cascade, which has been used to synthesize 4-aminoquinolines in a one-pot, three-component fashion. acs.org In a hypothetical adaptation for this compound, the C3-bromo position could first undergo a Sonogashira coupling with a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl-4-chloro-7-fluoroquinoline could then participate in a subsequent reaction. For instance, addition of a nucleophile like an amine could lead to a cyclization event, forming a new fused ring system in a highly efficient manner.

The ability to perform sequential, one-pot reactions involving both the bromo and chloro substituents allows this building block to be a central component in complex MCRs, streamlining the synthesis of intricate molecular targets and diverse chemical libraries. rsc.org

Advanced Analytical and Spectroscopic Characterization Methods for Quinolone Derivatives

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of novel compounds. For 3-Bromo-4-chloro-7-fluoroquinoline, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula, C₉H₄BrClFN. cymitquimica.com Techniques such as electrospray ionization (ESI) combined with a time-of-flight (TOF) analyzer are commonly used. acs.orgnih.govacs.org The high resolving power of these instruments allows for the differentiation between ions of very similar mass, ensuring a high degree of confidence in the assigned molecular formula. For instance, the calculated mass of the [M+H]⁺ ion for a related compound, 7-Bromo-4-chloro-6-fluoro-2-methylquinoline, was found to be 273.9429, with the experimental value being 273.9424, demonstrating the accuracy of HRMS. nih.govacs.org This level of precision is critical for distinguishing between potential isomers or compounds with similar nominal masses.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for Halogenated Quinolines

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | [M+H]⁺ | 273.9429 | 273.9424 | nih.govacs.org |

| 3-Chloro-2-(p-tolyl)quinolin-4(1H)-one | [M+H]⁺ | 270.0686 | 270.0671 | acs.org |

| 3-Chloro-2-(o-tolyl)quinolin-4(1H)-one | [M+H]⁺ | 270.0686 | 270.0679 | acs.org |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | [M+H]⁺ | 240.0222 | 240.0221 | nih.gov |

| 7-Bromo-6-fluoro-4-methoxyquinoline | [M+H]⁺ | 255.9768 | 255.9767 | nih.govacs.org |

This table presents a selection of HRMS data for various halogenated quinoline (B57606) derivatives to illustrate the accuracy of the technique. Data for this compound itself is not publicly available in the search results.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, solid-state NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. uncw.edu For a polysubstituted compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. acs.orgresearchgate.net

¹H NMR: The proton NMR spectrum of a substituted quinoline reveals signals corresponding to the protons on the heterocyclic and benzenoid rings. acs.org The chemical shifts and coupling constants are influenced by the electronegativity and position of the halogen substituents.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. tsijournals.com The signals for carbons bearing halogen atoms are significantly affected, and their chemical shifts can be predicted and compared with experimental data. tsijournals.com

¹⁹F NMR: Given the presence of a fluorine atom at the 7-position, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment within the molecule. nih.govacs.org For example, the ¹⁹F NMR spectrum of 7-Bromo-4-chloro-6-fluoro-2-methylquinoline shows a signal at -108 ppm. nih.govacs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity. acs.orgclockss.org COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and confirming the substitution pattern. clockss.org

Table 2: Representative NMR Data for Halogenated Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | ¹H | 8.27 (d, J = 6.6 Hz, 1H), 7.81 (d, J = 9.0 Hz, 1H), 7.40 (s, 1H), 2.70 (s, 3H) | nih.govacs.org |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | ¹³C | 158.8 (d, J = 3 Hz), 156.2 (d, J = 250 Hz), 145.2 (d, J = 1 Hz), 141.0 (d, J = 5 Hz), 133.6 (d, J = 1 Hz), 124.2 (d, J = 9 Hz), 122.2, 113.7 (d, J = 24 Hz), 108.1 (d, J = 26 Hz), 24.5 | nih.govacs.org |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | ¹⁹F | -108 | nih.govacs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | ¹H | 8.72 (d, J = 5.2 Hz, 1H), 8.30 (d, J = 6.6 Hz, 1H), 7.85 (d, J = 9.2 Hz, 1H), 6.77 (d, J = 5.2 Hz, 1H), 4.06 (s, 3H) | nih.govacs.org |

This table provides examples of NMR data for related halogenated quinolines. Specific NMR data for this compound is not available in the provided search results.

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

IR Spectroscopy: The IR spectrum of a quinoline derivative will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. mdpi.com The presence of halogen substituents will influence the exact positions of these bands. For instance, in related compounds, C-H stretching vibrations are observed in the range of 3087–2852 cm⁻¹. mdpi.com The C=C and C=N vibrations of the quinoline ring typically appear in the region of 1617–1507 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The analysis of both IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a more complete and unambiguous assignment of the vibrational modes. researchgate.netiosrjournals.org

Table 3: Characteristic Vibrational Frequencies for Quinolone Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C-H stretching | 3087–2852 | mdpi.com |

| C=C and C=N stretching (quinoline ring) | 1617–1507 | mdpi.com |

| C-H and C-C deformation | 1106–969 | mdpi.com |

| C-O stretching (ether) | 1307–1278 | mdpi.com |

| C-N stretching | 1325–1314 | mdpi.com |

This table presents typical ranges for vibrational frequencies in quinoline derivatives. Specific IR and Raman data for this compound are not detailed in the search results.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the isolation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for analyzing quinoline derivatives. cymitquimica.comnih.gov

HPLC: HPLC is a robust method for determining the purity of a compound. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any impurities or starting materials. The purity is typically determined by the relative area of the peak corresponding to the product.

GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oup.com This technique is particularly useful for the analysis of volatile compounds and can provide both qualitative and quantitative information. thieme-connect.commadison-proceedings.com A rapid method for the separation and quantitative analysis of various chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column. oup.com Furthermore, automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) has been suggested as a screening method for hazardous compounds like quinolines in various matrices. nih.govdiva-portal.org

These chromatographic methods are crucial for ensuring that the characterized compound is of high purity, which is a prerequisite for its use in further applications. cymitquimica.comnih.gov

Future Directions and Emerging Research Trends in Halogenated Quinolone Chemistry

Sustainable and Eco-Friendly Synthetic Strategies

The development of sustainable and environmentally friendly methods for synthesizing quinolone derivatives is a paramount goal in modern organic chemistry. rsc.orgresearchgate.net The emphasis is on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. bohrium.comnih.gov

Recent advancements have highlighted several green chemistry approaches for quinolone synthesis:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. mdpi.commdpi.com For instance, the synthesis of 2-quinolone-4-carboxylic acid derivatives has been achieved with a 78% yield in just 15 minutes using microwave irradiation. mdpi.com

Ultrasound-assisted synthesis: This method offers another energy-efficient route to quinolone derivatives. rsc.org

Use of greener solvents: Researchers are increasingly turning to environmentally benign solvents like water and ethanol (B145695) to replace toxic organic solvents. bohrium.com

Catalyst-free and metal-free reactions: The development of reactions that proceed without the need for catalysts, particularly those based on heavy metals, is a key area of focus. bohrium.commdpi.com

These green strategies are not only beneficial for the environment but also offer economic advantages by reducing costs associated with waste disposal and energy consumption.

Development of Novel Catalytic Systems for Specific Functionalization

The precise and selective introduction of functional groups onto the quinoline (B57606) core is crucial for tailoring the properties of these compounds for specific applications. nih.gov Transition metal catalysis has emerged as a powerful tool for achieving site-selective C-H functionalization of quinolines. researchgate.netnih.gov

Researchers are actively developing novel catalytic systems to control the regioselectivity of these reactions. For example, different metal catalysts can direct the functionalization to different positions on the quinoline ring. Palladium (Pd), copper (Cu), nickel (Ni), rhodium (Rh), ruthenium (Ru), iron (Fe), and silver (Ag) have all been employed in the C-H functionalization of quinolines. nih.gov

The development of new ligands for these metal catalysts is also a key area of research, as the ligand can play a crucial role in determining the selectivity and efficiency of the reaction. nih.gov The ultimate goal is to develop catalytic systems that allow for the predictable and efficient functionalization of any desired position on the quinoline scaffold.

Exploration of Unconventional Reaction Pathways for Quinolone Derivatization

Beyond traditional synthetic methods, scientists are exploring unconventional reaction pathways to create novel quinolone derivatives. These innovative approaches often lead to the formation of unique molecular architectures that would be difficult to access through conventional means.

Some of the emerging strategies include:

Photoredox catalysis: This method utilizes visible light to initiate chemical reactions, offering a mild and environmentally friendly alternative to traditional methods that often require harsh conditions. mdpi.com

Electrochemistry: Electrochemical methods can be used to drive reactions that are otherwise difficult to achieve, providing a powerful tool for the synthesis of complex quinolone derivatives. organic-chemistry.org

Domino reactions: These are cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. acs.org

C-H activation/functionalization: This powerful strategy allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.govnih.govrsc.org

These unconventional pathways are expanding the synthetic toolbox available to chemists, enabling the creation of a wider diversity of halogenated quinolone derivatives with potentially new and interesting properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. researchgate.netmedrxiv.org These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design new synthetic routes. medrxiv.orgnih.gov

In the context of halogenated quinolone chemistry, AI and ML can be applied to:

Predict the regioselectivity of functionalization reactions.

Identify novel catalysts and reaction conditions.

Design new quinolone derivatives with desired properties.

Analyze large datasets from high-throughput screening experiments.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new halogenated quinolones with tailored functionalities. nih.gov

Potential in Advanced Materials Science (e.g., organic semiconductors, OLEDs)

Halogenated quinolines are not only important in the life sciences but also hold significant promise for applications in advanced materials science. nih.gov Their unique electronic and photophysical properties make them attractive candidates for use in organic electronic devices.

Specifically, quinoline derivatives are being investigated for their potential as:

Organic semiconductors: These materials are the building blocks of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. rsc.org

Organic light-emitting diodes (OLEDs): Quinolone-based materials can be used as emitters or host materials in OLEDs, which are used in displays and lighting applications. researchgate.netresearchgate.netuconn.edu The introduction of different substituents onto the quinoline core can tune the emission color and efficiency of the OLEDs. researchgate.netbohrium.com

The ability to precisely control the structure and properties of halogenated quinolines through chemical synthesis makes them highly versatile building blocks for the creation of new and improved organic electronic materials.

New Methodologies for Site-Selective Functionalization

The ability to selectively introduce functional groups at specific positions on the quinoline ring is a central challenge in quinolone chemistry. nih.govresearchgate.net While significant progress has been made, particularly in the functionalization of the C2 and C8 positions, the selective modification of other positions remains a key area of research. nih.govacs.org

Recent breakthroughs have focused on developing new methodologies for site-selective functionalization, including:

Directing group strategies: In this approach, a directing group is temporarily installed on the quinoline molecule to guide the catalyst to a specific C-H bond. rsc.orgresearchgate.net

Remote C-H functionalization: This strategy allows for the functionalization of C-H bonds that are distant from the initial point of reaction. rsc.org

Catalyst-controlled regioselectivity: By carefully choosing the catalyst and reaction conditions, it is possible to control which C-H bond is functionalized. nih.govacs.org

These advanced synthetic methods are providing chemists with unprecedented control over the structure of halogenated quinolones, opening up new avenues for the design and synthesis of complex molecules with tailored properties. researchgate.net

Q & A

Q. What precautions are necessary when handling this compound due to its halogenated structure?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Store at 2–8°C in amber vials to prevent photodegradation. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.